3-[(3-Trifluoromethyl)phenyl]-1-propene
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Overview
Description
3-[(3-Trifluoromethyl)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with the serotonergic system, specifically the 5-ht 1a and 5-ht 3 receptors .
Mode of Action
Based on the structure and the known effects of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to modulate the serotonergic system , which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Pharmacokinetics
The compound’s physical properties such as its molecular weight (20419 g/mol) and boiling point (60 °C) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to exhibit antidepressant-like effects, suggesting that this compound may also have potential therapeutic applications .
Action Environment
The action, efficacy, and stability of 3-[(3-Trifluoromethyl)phenyl]-1-propene can be influenced by various environmental factors. For instance, the compound should be used only in well-ventilated areas to prevent accumulation and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Trifluoromethyl)phenyl]-1-propene typically involves the trifluoromethylation of a suitable precursor. One common method is the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This reaction is followed by hydrogenation of the crude mixture of products . The reaction conditions can be optimized using conventional heating or microwave-assisted methods to improve yield and selectivity.
Industrial Production Methods
For industrial-scale production, the process may involve similar synthetic routes but with optimizations for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Trifluoromethyl)phenyl]-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-[(3-Trifluoromethyl)phenyl]-1-propene has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
Compared to similar compounds, 3-[(3-Trifluoromethyl)phenyl]-1-propene is unique due to its propene chain, which provides additional sites for chemical modification and functionalization. This structural feature allows for the synthesis of a broader range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
1-prop-2-enyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGZDRIUUSZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453805 |
Source
|
Record name | AGN-PC-0NF9OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1813-96-3 |
Source
|
Record name | AGN-PC-0NF9OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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